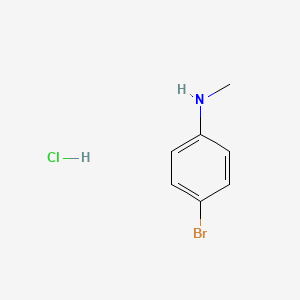

4-Bromo-N-methylaniline hydrochloride

Vue d'ensemble

Description

4-Bromo-N-methylaniline hydrochloride is a chemical compound with the molecular formula CHBrClN . It has an average mass of 222.510 Da and a monoisotopic mass of 220.960678 Da . It appears as a clear liquid that can range in color from white to brown to dark purple .

Synthesis Analysis

The synthesis of 4-Bromo-N-methylaniline hydrochloride might involve several steps. One possible method could be through a nitration process, followed by a conversion from the nitro group to an amine, and finally a bromination . Another method could involve the condensation reaction process using 4-bromobenzaldehyde with 4-fluoroaniline .Molecular Structure Analysis

The molecular structure of 4-Bromo-N-methylaniline hydrochloride consists of a hydrophobic benzene ring and an amino group . The compound’s molecular formula is CHBrClN .Physical And Chemical Properties Analysis

4-Bromo-N-methylaniline hydrochloride has a boiling point of 260°C and a specific gravity of 1.48 at 20°C . Its refractive index is 1.61 .Applications De Recherche Scientifique

Liver Metabolism of Halogenated Methylanilines

Boeren et al. (1992) investigated the metabolism of halogenated 4-methylanilines, including 4-bromo-N-methylaniline, in rat liver microsomes. The study revealed that aromatic ring hydroxylation was not a major pathway, and halogenated N-(4'-aminobenzyl)-4-methylanilines were significant microsomal metabolites. The research underscores the influence of halogen substituents on the metabolism rate (Boeren et al., 1992).

Application in Organic Synthesis

Ennis et al. (1999) demonstrated the use of 4-bromo-3-methylaniline in organic synthesis. The study details the synthesis of a biphenyl carboxylic acid derivative using a Suzuki coupling approach, highlighting the compound's application in complex organic synthesis (Ennis et al., 1999).

Synthesis of 4-Bromo-2-chlorotoluene

Xue Xu (2006) researched the synthesis of 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through a process involving 5-bromo-2-methylaniline, showcasing its role in the production of halogenated toluene derivatives (Xue Xu, 2006).

Exploration in Non-Linear Optical Properties

A study by Rizwan et al. (2021) explored the non-linear optical properties of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, synthesized through Suzuki cross-coupling reactions. This research indicates the potential application of such compounds in advanced optical technologies (Rizwan et al., 2021).

Safety and Hazards

4-Bromo-N-methylaniline hydrochloride is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding inhalation of vapour or mist, avoiding contact with skin and eyes, and using only in well-ventilated areas .

Mécanisme D'action

Target of Action

4-Bromo-N-methylaniline hydrochloride is a chemical compound that is used in various chemical reactions . It’s important to note that the compound’s targets would largely depend on the specific context in which it is used.

Mode of Action

The mode of action of 4-Bromo-N-methylaniline hydrochloride is primarily through its participation in chemical reactions. As an aniline derivative, it can undergo reactions such as nucleophilic substitution . The bromine atom on the benzene ring makes it highly reactive and a good leaving group, which can be replaced by other groups in a reaction .

Propriétés

IUPAC Name |

4-bromo-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVNPPHDWREZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669511 | |

| Record name | 4-Bromo-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-methylaniline hydrochloride | |

CAS RN |

84250-73-7 | |

| Record name | 4-Bromo-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

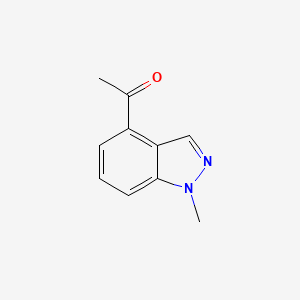

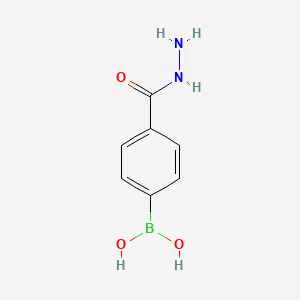

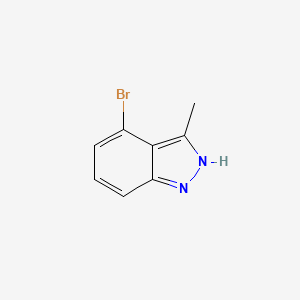

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)

![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)